

# An In-depth Technical Guide to 2,3,6-Trifluorophenylacetic Acid

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## Compound of Interest

Compound Name: *2,3,6-Trifluorophenylacetic acid*

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This technical guide provides a comprehensive overview of **2,3,6-Trifluorophenylacetic acid**, a fluorinated aromatic carboxylic acid of interest to researchers, scientists, and drug development professionals. This document outlines its core physicochemical properties, and while specific experimental data for this particular isomer is limited in publicly available literature, it includes illustrative protocols and conceptual workflows relevant to its chemical class.

## Core Physicochemical Properties

**2,3,6-Trifluorophenylacetic acid** is a solid, trifluorinated derivative of phenylacetic acid. Its molecular structure and fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> O <sub>2</sub>	[1][2]
Molecular Weight	190.12 g/mol	[1][2]
CAS Number	114152-23-7	[1]
Appearance	White to slightly yellow crystalline powder	[3]
Melting Point	111-114 °C	[1][3]
IUPAC Name	2-(2,3,6-trifluorophenyl)acetic acid	[2]

# Experimental Protocols: Synthesis of Trifluorophenylacetic Acids

While a specific, detailed experimental protocol for the synthesis of **2,3,6-Trifluorophenylacetic acid** is not readily available in the cited literature, the synthesis of its isomers, such as 2,4,5-Trifluorophenylacetic acid, is well-documented. The following protocol for the synthesis of 2,4,5-Trifluorophenylacetic acid is provided as a representative example of the methodologies employed for this class of compounds. This compound is a key intermediate in the synthesis of the anti-diabetic medication Sitagliptin.<sup>[4]</sup>

## Illustrative Synthesis of 2,4,5-Trifluorophenylacetic Acid

This process involves two main steps: the formation of an olefin intermediate via a Grignard reaction, followed by oxidative cleavage to yield the final carboxylic acid.

### Step 1: Allylation of 1-Bromo-2,4,5-trifluorobenzene

- 1-Bromo-2,4,5-trifluorobenzene is diluted in tetrahydrofuran (THF) and cooled to approximately -15°C.
- The solution is degassed, and isopropylmagnesium chloride (iPrMgCl) in THF is added while maintaining a low temperature.
- After an aging period, allyl bromide is added.
- The reaction is quenched with water and then acidified with hydrochloric acid (HCl).
- Ethyl acetate (EtOAc) is added, and the organic layer is washed sequentially with water and brine to isolate the olefin intermediate, 1-(2-propenyl)-2,4,5-trifluorobenzene.<sup>[2]</sup>

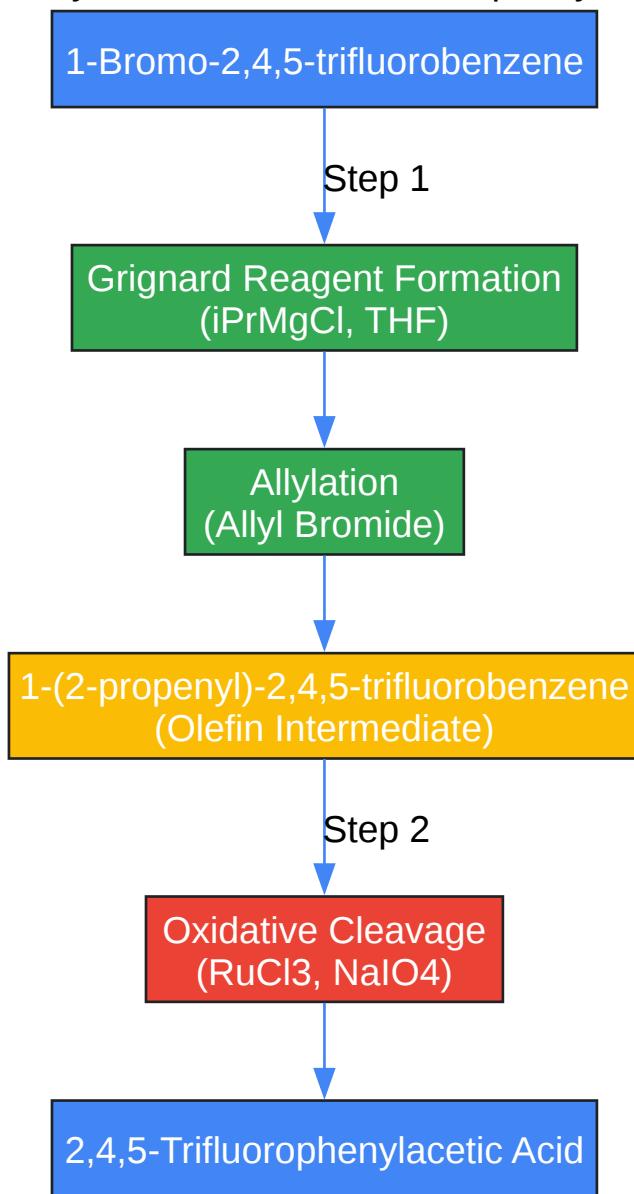
### Step 2: Oxidative Cleavage of the Olefin Intermediate

- The isolated olefin intermediate is reacted with a catalytic amount of ruthenium chloride.
- Sodium periodate is used as the oxidizing agent in an aqueous environment, typically a mixture of acetonitrile and water.

- This step cleaves the double bond of the allyl group to form the carboxylic acid, yielding 2,4,5-trifluorophenylacetic acid.[2]

Below is a workflow diagram illustrating this synthetic pathway.

### Illustrative Synthesis of 2,4,5-Trifluorophenylacetic Acid



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Caption: A workflow for the synthesis of 2,4,5-trifluorophenylacetic acid.

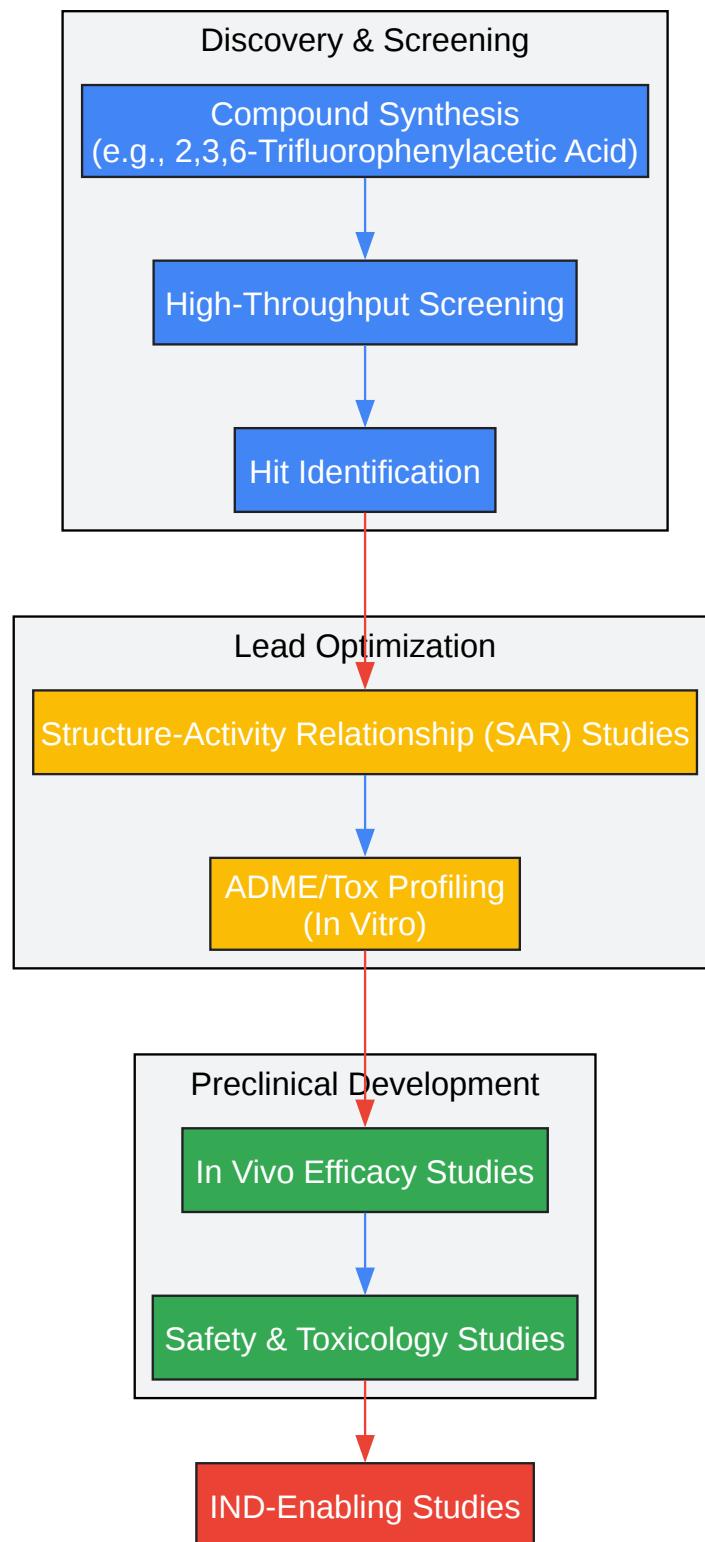
## Signaling Pathways and Drug Development Context

Specific signaling pathways involving **2,3,6-Trifluorophenylacetic acid** are not detailed in the available research. However, fluorinated phenylacetic acid derivatives are significant in medicinal chemistry and drug development. For instance, the related compound 2,4,5-Trifluorophenylacetic acid is a crucial building block for Sitagliptin, an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is a target for type 2 diabetes treatment.[3]

The introduction of fluorine atoms into a molecule can significantly alter its metabolic stability, binding affinity, and lipophilicity, making it a valuable strategy in drug design. The logical workflow for investigating a compound like **2,3,6-Trifluorophenylacetic acid** in a drug discovery context would follow a standard preclinical development path.

The following diagram illustrates a generalized workflow for the preclinical evaluation of a novel chemical entity.

## Conceptual Preclinical Drug Discovery Workflow

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Caption: A generalized workflow for preclinical drug discovery.

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